

An In-Depth Technical Guide to the Research Applications of BAmP-O16B

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For Researchers, Scientists, and Drug Development Professionals

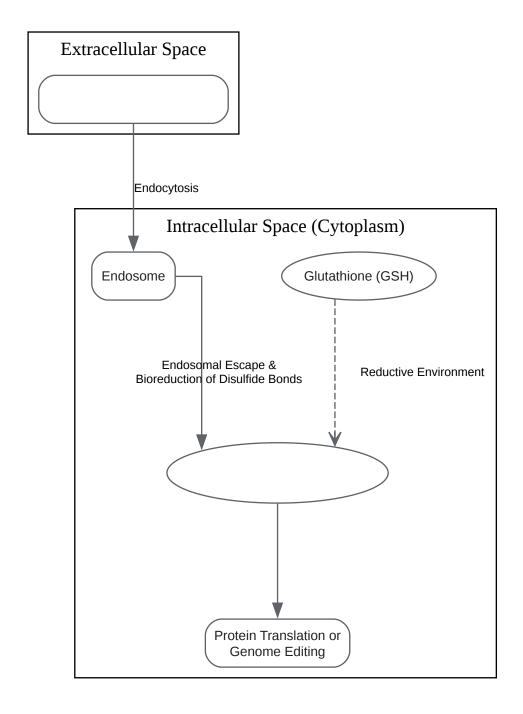
Introduction

BAmP-O16B is a novel ionizable cationic amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic research. Its unique bioreducible properties make it an exceptionally efficient vehicle for the intracellular delivery of genetic material, such as messenger RNA (mRNA) and CRISPR/Cas9 components. This guide provides a comprehensive overview of the core applications, experimental methodologies, and underlying mechanisms of **BAmP-O16B** in a research context. For the purpose of this guide, we will also refer to BAMEA-O16B, a term used in several key publications to describe what is understood to be the same or a very closely related compound.

Core Mechanism of Action: Bioreduction-Mediated Cargo Release

The efficacy of **BAmP-O16B** lies in its chemical structure, which incorporates disulfide bonds within its lipid tails.[1] This design allows for the efficient encapsulation of nucleic acid cargo within LNPs. Upon cellular uptake via endocytosis, these LNPs are exposed to the reductive environment of the cytoplasm, which is rich in glutathione (GSH).[2] The disulfide bonds are cleaved by GSH, leading to the destabilization of the LNP structure and the rapid release of its cargo into the cytoplasm.[2] This targeted intracellular release mechanism enhances the bioavailability of the genetic material and minimizes off-target effects.





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Cellular uptake and cargo release of BAmP-O16B LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing **BAmP-O16B**-formulated LNPs.



Table 1: Physicochemical Properties of BAmP-O16B

Lipid Nanoparticles

LNP Formulation	Mean Hydrodyna mic Diameter (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	mRNA Encapsulati on Efficiency (%)	Reference
BAMEA- O16B/mRNA	Comparable to control	Not Reported	Comparable to control	Comparable to control	[2]
BLAN (BAMEA- O16B/DOPE/ Cholesterol/D SPE-mPEG)	Varies with cholesterol density	Not Reported	Varies with cholesterol density	>94% (Cas9 mRNA), >95% (RFP mRNA)	[3]

Note: In Liu et al. (2019), the size and zeta potential were stated as comparable to a control lipid (BAMEA-O16), with specific values available in the supplementary information of the original publication.

Table 2: In Vitro Efficacy of BAmP-O16B Lipid Nanoparticles



Application	Cell Line	Cargo	Transfectio n/Knockout Efficiency	Key Findings	Reference
Gene Delivery	HeLa	RFP mRNA	Up to 90%	Transfection efficiency is dose-dependent.	[2]
Genome Editing	HEK293-GFP	Cas9 mRNA / sgGFP	Up to 90%	Demonstrate s high efficiency for CRISPR/Cas 9-mediated gene knockout.	[2]
Anti-cancer Therapy	HeLa	Cas9 mRNA/ sgHPV18	Significant reduction in viability	Targeted editing of an essential viral gene reduces cancer cell viability.	[2]
Gene Delivery to DCs	Dendritic Cells	RFP mRNA	~76% (with 20% cholesterol)	Cholesterol density in the LNP formulation affects transfection efficiency.	[3]

Table 3: In Vivo Efficacy of BAmP-O16B Lipid Nanoparticles



Applicati on	Animal Model	Target Organ/Ce IIs	Cargo	Knockdo wn Efficiency /Effect	Key Findings	Referenc e
Gene Delivery	C57BL/6 mice	Liver (Hepatocyt es)	Luciferase mRNA	Effective expression of luciferase in the liver.	Demonstra tes liver- tropic delivery of mRNA.	[2]
Genome Editing	C57BL/6 mice	Liver (Hepatocyt es)	Cas9 mRNA / sgPCSK9	~80% reduction in serum PCSK9 levels.	Efficient in vivo genome editing with therapeutic potential.	[2]

Experimental Protocols Synthesis of BAmP-O16B (BAMEA-O16B)

A brief protocol for the synthesis of BAMEA-O16B is as follows:

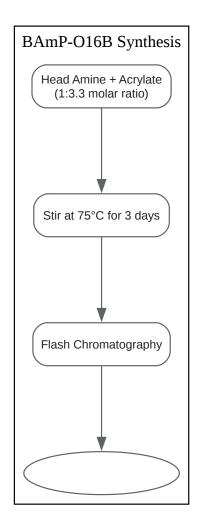
- Add the head amine and acrylate components in a 1:3.3 molar ratio to a 5 mL Teflon-lined glass screw-top vial.
- Stir the reaction mixture for 3 days at 75°C.
- After cooling the mixture to room temperature, purify the crude product using flash chromatography on silica gel.[3]

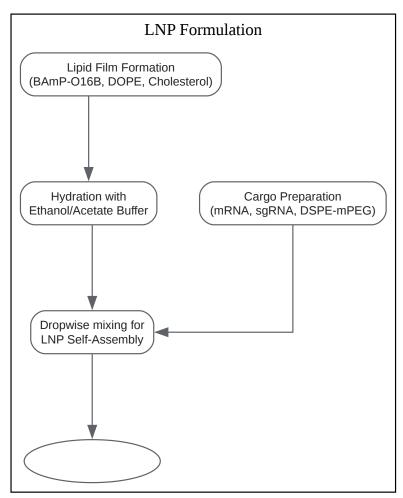
Formulation of BAmP-O16B Lipid Nanoparticles (BLANs)

This protocol describes the formulation of BAMEA-O16B LNPs, referred to as BLANs, for the delivery of Cas9 mRNA and sgRNA:



- Dissolve BAMEA-O16B, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol in chloroform in a glass bottle. The ratios of these components can be varied to optimize delivery to specific cell types.[3]
- Dry the lipid mixture overnight in a fume hood to form a thin lipid film.
- Hydrate the lipid film with a mixed solution of ethanol and sodium acetate buffer.
- In a separate glass bottle, prepare a solution of DSPE-mPEG2000, Cas9 mRNA, and sgRNA in sodium acetate buffer.
- Add the hydrated lipid film solution dropwise to the mRNA/sgRNA solution with gentle stirring to allow for the self-assembly of the lipid nanoparticles.[3]







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